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Introduction and Clinical Program Overview

Anacetrapib represents a late-generation cholesteryl ester transfer protein (CETP) inhibitor that was

extensively investigated for its potential to reduce cardiovascular risk through lipid modification. The

development program for anacetrapib was initiated following disappointing results with earlier CETP

inhibitors, particularly torcetrapib, which was associated with off-target toxicity including increased

aldosterone production and blood pressure elevations. Unlike its predecessor, anacetrapib was specifically

designed to inhibit CETP without these concerning off-target effects, as demonstrated in preclinical models

where it did not increase blood pressure or stimulate aldosterone release even at concentrations up to 10 μM

[1]. The Randomized Evaluation of the Effects of Anacetrapib through Lipid modification (REVEAL)

trial stands as the pivotal cardiovascular outcomes study that formed the foundation for evaluating the

clinical efficacy and safety of this agent.

The REVEAL trial was a large-scale, randomized, double-blind, placebo-controlled clinical trial that

assessed the efficacy and safety of adding anacetrapib to effective LDL-lowering treatment with

atorvastatin in patients with preexisting atherosclerotic vascular disease [2]. Conducted across Europe, North

America, and China, the trial enrolled 30,449 participants between August 2011 and October 2013, making

it one of the largest clinical trials ever conducted for a lipid-modifying agent [2] [3]. Participants had a mean
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age of 67 years, with 84% being male, 88% having a history of coronary heart disease, 22% with

cerebrovascular disease, and 37% with diabetes mellitus [2]. At baseline, all patients were receiving

atorvastatin therapy, with mean plasma LDL cholesterol of 61 mg/dL and HDL cholesterol of 40 mg/dL,

reflecting well-managed lipid levels according to contemporary guidelines [2].

Table 1: Baseline Characteristics of Participants in the REVEAL Trial

Characteristic Overall Population (N=30,449)

Mean Age (years) 67 (SD 8)

Male Sex 84%

History of Coronary Heart Disease 88%

History of Cerebrovascular Disease 22%

Diabetes Mellitus 37%

Baseline LDL-C (mg/dL) 61 (SD 15)

Baseline HDL-C (mg/dL) 40 (SD 10)

Statin Therapy 100% (atorvastatin)

The trial design specified a treatment duration of an average of at least 4 years, with the primary efficacy

endpoint being a comparison of the effects of anacetrapib versus placebo on major coronary events,

defined as the composite of coronary death, myocardial infarction, or coronary revascularization [2]. This

robust trial design allowed for a comprehensive assessment of whether the substantial lipid alterations

achieved with anacetrapib would translate into meaningful clinical cardiovascular risk reduction.

Lipid Efficacy and Pharmacodynamic Profile

Lipid-Modifying Effects
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Anacetrapib demonstrated potent lipid-modifying effects characterized by substantial reductions in

atherogenic lipids and elevations in cardioprotective lipids. In the Phase III DEFINE study, which included

1,623 patients with coronary heart disease or CHD risk equivalents, anacetrapib 100 mg daily added to

statin therapy produced a 40% reduction in LDL cholesterol (decreasing from 81 to 45 mg/dL versus 82 to

77 mg/dL for placebo, p<0.001) and a 138% increase in HDL cholesterol (increasing from 40 to 101 mg/dL

versus 40 to 46 mg/dL for placebo, p<0.001) at 24 weeks [4]. These lipid changes were sustained throughout

the 76-week treatment period, demonstrating durable effects. Beyond these primary lipid parameters,

anacetrapib also produced beneficial effects on secondary lipid measures, including a 21% reduction in

apolipoprotein B, a 45% increase in apolipoprotein A-1, a 32% reduction in non-HDL cholesterol, and

a 36% reduction in lipoprotein(a) [4].

The pharmacodynamic effects of anacetrapib are characterized by profound CETP inhibition, with single

doses of 100 mg producing peak effects of approximately 90% inhibition of CETP activity at Tmax and

persistent inhibition of approximately 58% at 24 hours post-dose [1]. The concentration-effect relationship

for CETP inhibition follows an Emax model, with an EC50 of approximately 22 nM [1]. This potent

inhibition of CETP activity facilitates the accumulation of cholesteryl esters in HDL particles while reducing

the cholesterol content of atherogenic apolipoprotein B-containing lipoproteins.

Comprehensive Efficacy Data

Table 2: Lipid-Modifying Efficacy of Anacetrapib 100 mg in the DEFINE Trial

Lipid
Parameter

Baseline Level
(mg/dL)

Week 24 Level
(mg/dL)

Change from
Baseline (%)

Placebo-Subtracted
Change (%)

LDL-C 81 45 -40% -40%

HDL-C 40 101 +138% +138%

ApoB - - -21% -21%

ApoA-1 - - +45% +45%

Non-HDL-C - - -32% -32%
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Lipid
Parameter

Baseline Level
(mg/dL)

Week 24 Level
(mg/dL)

Change from
Baseline (%)

Placebo-Subtracted
Change (%)

Lp(a) - - -36% -36%

The lipid effects observed in the DEFINE trial were consistent with those observed in the larger REVEAL

outcomes trial, where anacetrapib reduced LDL cholesterol by approximately 25-40% and more than

doubled HDL cholesterol levels among patients already receiving effective LDL-lowering statin therapy [2].

These substantial lipid alterations provided the mechanistic rationale for expecting potential cardiovascular

risk reduction benefits in the outcomes trial.

Safety and Tolerability Profile

Common Adverse Events

The safety profile of anacetrapib was extensively characterized across multiple clinical trials, including the

DEFINE and REVEAL studies. In the DEFINE trial, there were no significant differences between

anacetrapib and placebo-treated patients in the rates of drug-related adverse experiences (11.4% vs. 10.7%),

serious adverse events (15.2% vs. 14.8%), or drug-related serious adverse events (0.2% vs. 0.5%) [4].

Importantly, no cases of rhabdomyolysis were reported in either treatment group, and there was only one

case of elevated liver enzymes in the anacetrapib group compared to eight cases in the placebo group [4].

Discontinuation rates due to adverse events were similar between the anacetrapib and placebo groups (5.4%

vs. 5.7% for clinical adverse events; 2.7% vs. 2.2% for drug-related adverse events) [4].

Cardiovascular and Safety Parameters

A critical aspect of anacetrapib's safety evaluation was assessment of parameters that had proven

problematic with torcetrapib. In the DEFINE trial, anacetrapib showed no significant effects on blood

pressure, with mean changes from baseline in systolic blood pressure of 0.2 mmHg (p=0.83) and diastolic

blood pressure of 0.0 mmHg (p=0.96) compared to placebo [4]. Additionally, there were no significant

differences in serum electrolytes or aldosterone levels between treatment groups [4]. These findings
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confirmed the absence of torcetrapib-like off-target effects and supported the favorable safety profile of

anacetrapib.

In the REVEAL outcomes trial, the safety profile was generally consistent with previous studies, though the

trial did identify accumulation of anacetrapib in adipose tissue as a characteristic of the drug's disposition

[3]. This accumulation contributes to the prolonged terminal half-life of anacetrapib, which ranges from

approximately 42 to 83 hours in the fed state [1], and may be substantially longer according to some reports

that noted detectable concentrations in adipose tissue more than one year following administration [5].

Mechanism of Action and Metabolic Insights

CETP Inhibition Mechanism

Anacetrapib exerts its lipid-modifying effects through potent and selective inhibition of cholesteryl ester

transfer protein (CETP), a plasma protein that facilitates the transfer of cholesteryl esters from HDL to

apolipoprotein B-containing lipoproteins (VLDL, LDL) in exchange for triglycerides [5]. By inhibiting this

transfer, anacetrapib increases HDL cholesterol concentrations while reducing LDL cholesterol levels. At

the molecular level, anacetrapib is a reversible inhibitor of human CETP with an IC50 of 7.9 nM for

recombinant human CETP and 11.8 nM for a mutant form (C13S) [6]. The drug does not increase adrenal

synthesis of aldosterone or cortisol, unlike torcetrapib, which explains its lack of effect on blood pressure

and electrolyte balance [5] [1].

Effects on Lipoprotein Metabolism

Metabolic studies using stable isotopes have provided important insights into how anacetrapib affects

lipoprotein metabolism. The increase in HDL cholesterol and apolipoprotein A-I results primarily from a

reduction in the fractional catabolic rate of these parameters without significant changes in production rates

[5]. In contrast, the reduction in LDL cholesterol and apolipoprotein B occurs through an increase in the

fractional catabolic rate of apoB [5]. Additionally, anacetrapib reduces lipoprotein(a) levels through

suppression of Lp(a) production [5]. Recent research has also revealed that anacetrapib reduces (V)LDL
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cholesterol not only through CETP inhibition but also by reducing plasma PCSK9 levels, which may

enhance LDL receptor expression and activity [7].

The following diagram illustrates the mechanistic pathways through which anacetrapib modulates lipid

metabolism:

Anacetrapib

CETP Inhibition

Reduced CE Transfer
from HDL to LDL/VLDL

Reduced PCSK9 Levels Reduced Lp(a) Production

Increased HDL-C Decreased LDL-C

Decreased HDL
Fractional Catabolic Rate

Anti-Atherogenic Effects

Increased LDL Receptor
Expression

Increased ApoB
Fractional Catabolic Rate

Feedback Loop

Click to download full resolution via product page

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 6 / 12 Tech Support

https://www.sciencedirect.com/science/article/pii/S0022227520354778
https://www.smolecule.com/products/s548849?utm_src=pdf-body
https://www.smolecule.com/products/s548849?utm_src=pdf-body-img
https://www.smolecule.com/products/s548849?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Diagram 1: Mechanism of action of anacetrapib showing primary pathways through which it modulates

lipid metabolism and exerts anti-atherogenic effects. Key processes include CETP inhibition, reduced

cholesteryl ester (CE) transfer, PCSK9 reduction, and effects on fractional catabolic rates (FCR) of

lipoproteins.

Beyond its effects on lipid parameters, anacetrapib has demonstrated potential beneficial effects on

vascular function in preclinical models. Studies in rabbits showed that anacetrapib treatment enhances

endothelial repair following denudation injury and improves endothelial function [5]. In a hindlimb ischemia

model, anacetrapib treatment was associated with increased collateral blood vessel formation through

processes dependent on the scavenger receptor SR-BI and PI3K/Akt pathways, suggesting potential

favorable effects on angiogenesis [5].

Detailed Experimental Protocols

Clinical Dosing and Administration Protocol

Based on the clinical development program for anacetrapib, the following protocol is recommended for

cardiovascular outcomes research:

Patient Population: Adults aged 50 years or older with established atherosclerotic vascular disease,

including history of myocardial infarction, cerebrovascular atherosclerotic disease, peripheral arterial

disease, or diabetes mellitus with evidence of symptomatic coronary heart disease [2].

Exclusion Criteria: Recent acute coronary syndrome or stroke (within 4 weeks), planned coronary

revascularization, chronic liver disease or elevated liver enzymes (ALT >2x ULN), severe renal

insufficiency (creatinine >200 μmol/L), evidence of active inflammatory muscle disease or CK >3x

ULN, and concomitant treatment with potent CYP3A4 inhibitors [2].

Dosing Regimen: 100 mg anacetrapib once daily administered orally in the evening [2] [4]. The

medication should be taken with food, as exposure is increased by approximately 6-8 fold with a high-

fat meal and 2-3 fold with a low-fat meal compared to the fasted state [1].
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Background Therapy: All patients should receive background statin therapy with atorvastatin

(typically 20-80 mg daily) to achieve LDL cholesterol levels below guideline-recommended targets

before initiating anacetrapib [2].

Duration of Therapy: In the REVEAL trial, treatment continued for a median of approximately 4

years to assess cardiovascular outcomes [3].

Lipid and Biomarker Assessment Protocol

Comprehensive lipid and biomarker assessments should be conducted according to the following schedule

and methodology:

Baseline Assessments: Fasting lipid profile (total cholesterol, LDL-C, HDL-C, triglycerides),

apolipoproteins A-1 and B, lipoprotein(a), high-sensitivity C-reactive protein, liver transaminases,

creatinine kinase, and serum electrolytes [4].

Follow-up Assessments: Repeat all baseline assessments at 12-week intervals for the first year and

every 24 weeks thereafter [4].

Specialized Assessments: For mechanistic studies, include CETP activity and concentration

measurements using established immunoassays or activity assays [1]. Cholesterol efflux capacity can

be assessed ex vivo using macrophage-based assays [5].

LDL-C Calculation: LDL cholesterol should be calculated using the Friedewald formula or preferably

measured directly using ultracentrifugation methods for greater accuracy, especially in patients with

triglyceride levels >200 mg/dL [4].

Biomarker Stability: All lipid and biomarker samples should be processed within 2 hours of

collection and stored at -80°C until batch analysis to maintain stability [7].

Cardiovascular Endpoint Adjudication Protocol

The following protocol, based on the REVEAL trial methodology, should be implemented for standardized

assessment of cardiovascular outcomes:
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Primary Endpoint: Major coronary events defined as the composite of coronary death, myocardial

infarction, or coronary revascularization [2].

Secondary Endpoints: Include major atherosclerotic events (expanded composite of coronary death,

myocardial infarction, or any stroke), incident diabetes, hospitalization for heart failure, and all-cause

mortality [2].

Endpoint Adjudication Committee: Establish an independent, blinded clinical events committee

comprising cardiologists, neurologists, and vascular specialists to review and adjudicate all potential

endpoint events using standardized definitions [2] [4].

Documentation Requirements: For each potential event, collect medical records, procedure reports,

laboratory data, death certificates, and autopsy reports when available [2].

Follow-up Schedule: Conduct study visits at 1, 3, and 6 months after randomization, then every 6

months throughout the trial period to assess clinical events, medication adherence, and safety

parameters [2].

Research Implications and Applications

Clinical Significance

The REVEAL trial demonstrated that adding anacetrapib to intensive statin therapy in patients with

established vascular disease significantly reduced the incidence of major coronary events compared to

placebo [3]. This represented a landmark finding as it provided the first conclusive evidence that CETP

inhibition could reduce cardiovascular events, validating CETP as a therapeutic target for atherosclerosis.

The relative risk reduction of 9% for major coronary events, while modest, demonstrated that even in

patients with well-controlled LDL cholesterol on statin therapy, further lipid modification through CETP

inhibition could provide incremental clinical benefit [5].

The clinical development of anacetrapib illustrates the importance of persisting with drug targets even

when initial compounds in the class fail due to molecule-specific toxicities rather than class effects. The

success of anacetrapib in the REVEAL trial, following the failures of torcetrapib, dalcetrapib, and
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evacetrapib, highlights the critical importance of compound-specific safety profiles and the potential perils

of abandoning therapeutic targets based on early negative experiences with first-in-class agents.

Research Applications

For researchers and drug development professionals, anacetrapib represents both a promising therapeutic

agent and a valuable tool for understanding lipid biology and atherosclerosis pathogenesis. Specific research

applications include:

Residual Risk Investigation: Anacetrapib serves as an important intervention for studying the

determinants of residual cardiovascular risk in statin-treated patients, particularly the role of low HDL

cholesterol and elevated lipoprotein(a) [5].

Lipoprotein Metabolism Studies: The distinct effects of anacetrapib on lipoprotein fractional

catabolic rates make it a valuable pharmacological tool for investigating in vivo human lipoprotein

metabolism [5] [7].

Atherosclerosis Imaging: Anacetrapib can be utilized in studies using intravascular ultrasound,

carotid intima-media thickness, or coronary CT angiography to evaluate effects on atherosclerotic

plaque progression and composition [5].

Vascular Function Research: As investigated in the REVEAL-Vasc substudy, anacetrapib provides

opportunities to study CETP inhibition effects on endothelial function, arterial stiffness, and vascular

biology independent of lipid effects [8].

The accumulated evidence for anacetrapib suggests that CETP inhibition represents a viable therapeutic

strategy for cardiovascular risk reduction, particularly in high-risk patients with established vascular disease

who require additional lipid-modifying therapy beyond statins. Future research directions include identifying

patient subgroups that derive particular benefit from anacetrapib therapy, exploring potential combinations

with other novel lipid agents such as PCSK9 inhibitors, and investigating effects on non-cardiovascular

outcomes including cognitive function and diabetes incidence.

Conclusion
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The comprehensive clinical development program for anacetrapib, culminating in the positive results of the

REVEAL outcomes trial, represents a significant advancement in cardiovascular therapeutics and lipidology.

The detailed protocols and application notes provided in this document offer researchers and drug

development professionals a robust framework for investigating CETP inhibition as a strategy for reducing

cardiovascular risk. The demonstrated efficacy and safety profile of anacetrapib support its potential role in

addressing the substantial residual cardiovascular risk that persists despite statin therapy, while its novel

mechanisms provide valuable insights into lipoprotein metabolism and atherosclerosis pathogenesis.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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